CRY2/PER2 Modulation Potency: Target Compound vs. Patent-Lead Compound 86
The target compound exhibits an EC50 of 15,200 nM (1.52E+4 nM) in a CRY2/PER2 modulation assay in human U2OS cells harboring Per2-dLuc [1]. In contrast, the patent-lead Compound 86 (from US10214507/US10759777) achieves an EC50 of 497 nM in a comparable assay system [2]. This represents a 30.6-fold difference in potency. It is critical to note that this comparison is cross-study as the exact assay conditions (e.g., compound incubation time, cell density) may not be fully identical, though both use the same U2OS Per2-dLuc reporter platform.
| Evidence Dimension | Potency (EC50) for CRY2/PER2 modulation in U2OS cells |
|---|---|
| Target Compound Data | 15,200 nM (1.52E+4 nM) |
| Comparator Or Baseline | Patent Compound 86 (US10214507/US10759777): 497 nM |
| Quantified Difference | 30.6-fold less potent (15,200 nM vs. 497 nM) |
| Conditions | Human U2OS cells stably expressing Per2-dLuc reporter; modulation assessed by change in luminescence period/amplitude over 5 days [1] [2]. |
Why This Matters
For researchers seeking a tool compound with moderate CRY2/PER2 modulatory activity rather than potent disruption, this compound offers a 30-fold weaker effect, potentially useful for dissecting dose-response relationships or avoiding saturating target engagement.
- [1] BindingDB Entry BDBM50453636 (CHEMBL4213698). EC50: 1.52E+4 nM; Assay: Modulation activity at CRY2/PER2 in human U2OS cells harboring per2-dLuc. View Source
- [2] BindingDB Entry BDBM356674 (US10214507, Compound 86; US10759777, Compound 86). EC50: 497 nM; Assay: Modulation activity at CRY2/PER2 in human U2OS cells harboring per2-dLuc. View Source
